molecular formula C7H10N2O5S-2 B11720555 3-Methoxybenzene-1,2-diamine;sulfate

3-Methoxybenzene-1,2-diamine;sulfate

Cat. No.: B11720555
M. Wt: 234.23 g/mol
InChI Key: YBLFXCPZOBQIIN-UHFFFAOYSA-L
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Description

3-Methoxybenzene-1,2-diamine sulfate, also known as 3-methoxy-1,2-benzenediamine sulfate, is an organic compound with the molecular formula C7H12N2O5S. It is a derivative of benzene, featuring two amino groups and a methoxy group attached to the benzene ring. This compound is often used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methoxybenzene-1,2-diamine sulfate can be achieved through several methods. One common approach involves the photoreaction of 4-methoxyazobenzenes in the presence of hydrochloric acid. The irradiation of 4-methoxyazobenzenes in dimethylformamide (DMF) containing 0.5 M hydrochloric acid provides N2-aryl-4-methoxybenzene-1,2-diamines as the major product . Another method involves the use of acetal containing 0.16 M hydrochloric acid, which leads to the formation of 1-aryl-6-methoxy-2-methyl-1H-benzimidazoles .

Industrial Production Methods

Industrial production methods for 3-methoxybenzene-1,2-diamine sulfate typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-Methoxybenzene-1,2-diamine sulfate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the compound into its corresponding amines.

    Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and electrophiles like halogens for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions can yield quinones, while substitution reactions can introduce various functional groups onto the benzene ring.

Scientific Research Applications

3-Methoxybenzene-1,2-diamine sulfate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

    Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-methoxybenzene-1,2-diamine sulfate involves its interaction with various molecular targets and pathways. The compound can act as a nucleophile in substitution reactions, attacking electrophilic centers on other molecules. It can also participate in redox reactions, transferring electrons to or from other species. The specific pathways and targets depend on the context of its use in chemical reactions or biological systems.

Comparison with Similar Compounds

Similar Compounds

    2,3-Diaminoanisole sulfate: Similar structure with amino groups at different positions.

    3-Methoxyphenylene-1,2-diamine sulfate: Another isomer with similar functional groups.

Uniqueness

3-Methoxybenzene-1,2-diamine sulfate is unique due to its specific arrangement of functional groups, which imparts distinct reactivity and properties. Its methoxy group at the 3-position and amino groups at the 1 and 2 positions make it a versatile compound for various chemical transformations and applications.

Properties

Molecular Formula

C7H10N2O5S-2

Molecular Weight

234.23 g/mol

IUPAC Name

3-methoxybenzene-1,2-diamine;sulfate

InChI

InChI=1S/C7H10N2O.H2O4S/c1-10-6-4-2-3-5(8)7(6)9;1-5(2,3)4/h2-4H,8-9H2,1H3;(H2,1,2,3,4)/p-2

InChI Key

YBLFXCPZOBQIIN-UHFFFAOYSA-L

Canonical SMILES

COC1=CC=CC(=C1N)N.[O-]S(=O)(=O)[O-]

Origin of Product

United States

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